molecular formula C20H24N4O3 B14609935 (6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one CAS No. 58634-54-1

(6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one

Cat. No.: B14609935
CAS No.: 58634-54-1
M. Wt: 368.4 g/mol
InChI Key: XEKOJJQJGVAFJN-UHFFFAOYSA-N
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Description

(6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one is a synthetic organic compound that belongs to the class of diazinanes These compounds are characterized by a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one typically involves the following steps:

    Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate precursors such as diamines and carbonyl compounds.

    Introduction of phenylethoxy groups: This step involves the reaction of the diazinane intermediate with phenylethyl halides under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The phenylethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylethoxy groups could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the diazinane ring.

    (6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-ol: Similar structure but with a hydroxyl group instead of the carbonyl group.

Uniqueness

The uniqueness of (6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one lies in its specific substitution pattern and the presence of phenylethoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

58634-54-1

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

(6Z)-4-(2-phenylethoxyamino)-6-(2-phenylethoxyimino)-1,3-diazinan-2-one

InChI

InChI=1S/C20H24N4O3/c25-20-21-18(23-26-13-11-16-7-3-1-4-8-16)15-19(22-20)24-27-14-12-17-9-5-2-6-10-17/h1-10,18,23H,11-15H2,(H2,21,22,24,25)

InChI Key

XEKOJJQJGVAFJN-UHFFFAOYSA-N

Isomeric SMILES

C\1C(NC(=O)N/C1=N\OCCC2=CC=CC=C2)NOCCC3=CC=CC=C3

Canonical SMILES

C1C(NC(=O)NC1=NOCCC2=CC=CC=C2)NOCCC3=CC=CC=C3

Origin of Product

United States

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